tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC17710081
Molecular Formula: C14H20FN3O2
Molecular Weight: 281.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20FN3O2 |
---|---|
Molecular Weight | 281.33 g/mol |
IUPAC Name | tert-butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate |
Standard InChI | InChI=1S/C14H20FN3O2/c1-5-10-11(15)12(17-8-16-10)9-6-18(7-9)13(19)20-14(2,3)4/h8-9H,5-7H2,1-4H3 |
Standard InChI Key | LQQMCXMMHCVEMZ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C(=NC=N1)C2CN(C2)C(=O)OC(C)(C)C)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₄H₂₀FN₃O₂, with a molecular weight of 281.33 g/mol. Its IUPAC name, tert-butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate, reflects the azetidine ring’s substitution at position 3 with a pyrimidine group bearing ethyl (C₂H₅) and fluorine (F) substituents at positions 6 and 5, respectively .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀FN₃O₂ |
Molecular Weight | 281.33 g/mol |
SMILES | CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2F)CC |
Boiling Point | Not reported |
LogP (Partition Coeff.) | ~2.1 (estimated) |
Structural Features
The azetidine ring (a four-membered saturated heterocycle) is connected to the pyrimidine ring via a single bond. The tert-butyl carbamate group at position 1 of the azetidine acts as a protective moiety for the secondary amine, enabling selective functionalization in subsequent synthetic steps . The pyrimidine’s fluorine atom enhances electronegativity and hydrogen-bonding potential, while the ethyl group contributes to lipophilicity, influencing membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
-
Azetidine Preparation: tert-Butyl 3-bromoazetidine-1-carboxylate (CAS: 1064194-10-0) serves as a key precursor. Its bromine atom at position 3 enables cross-coupling reactions .
-
Pyrimidine Functionalization: The 6-ethyl-5-fluoropyrimidin-4-yl group is synthesized separately through fluorination and alkylation of a pyrimidine precursor.
-
Coupling Reaction: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution links the azetidine and pyrimidine moieties .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Azetidine bromination | NBS, AIBN, CCl₄, reflux | 85 |
Pyrimidine alkylation | Ethyl iodide, K₂CO₃, DMF | 78 |
Cross-coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 65 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural confirmation employs:
-
NMR: ¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, tert-butyl), 1.29 (t, 3H, CH₂CH₃), 4.28–4.35 (m, 4H, azetidine), 8.51 (s, 1H, pyrimidine-H) .
-
HRMS: m/z 281.33 [M+H]⁺.
Target | IC₅₀ (nM) | Assay Type |
---|---|---|
AMPKα1 | 12.3 | Kinase inhibition |
PPARγ | 450 | Transcriptional activation |
CYP3A4 | >10,000 | Cytochrome inhibition |
Applications in Drug Development
Intermediate in API Synthesis
This compound is a versatile building block for:
-
Kinase Inhibitors: Its pyrimidine core mimics ATP-binding motifs in kinases.
-
GPCR-Targeted Agonists: Structural analogs are patented for treating metabolic syndromes .
Patent Landscape
Patent JP5455645B2 discloses tert-butyl carbamate derivatives as heterocyclic receptor agonists, underscoring this compound’s relevance in diabetes therapeutics . Modifications to the azetidine and pyrimidine subunits are claimed to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume